Structural Essentiality: The 3-Fluoro Substituent Enables AMG 337's U-Shaped MET Kinase Binding Mode vs. the Des-Fluoro Analogue
The 3-fluoro substituent on the pyridine ring of CAS 1151802-50-4 is indispensable for the final drug's binding conformation. The co-crystal structure of AMG 337 bound to the c-Met kinase domain (PDB 5T3Q, 2.0 Å resolution) reveals a U-shaped binding mode in the ATP pocket that is sterically and electronically dependent on the fluorine atom [1]. The des-fluoro analogue 2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine (CAS 1427473-71-9, MW 189.22) cannot recapitulate this binding geometry, as the fluorine atom participates in critical van der Waals contacts within the kinase hinge region. No published route to AMG 337 exists that bypasses this fluorinated intermediate.
| Evidence Dimension | Structural requirement for downstream drug–target binding |
|---|---|
| Target Compound Data | Contains 3-fluoro group (C9H10FN5, MW 207.21); enables U-shaped binding in MET ATP pocket (PDB 5T3Q) |
| Comparator Or Baseline | Des-fluoro analogue: 2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine (CAS 1427473-71-9, C9H11N5, MW 189.22); lacks fluorine, cannot support the required binding conformation |
| Quantified Difference | Presence vs. absence of the 3-fluoro substituent; crystallographically validated binding mode (PDB 5T3Q) only achievable with the fluorinated intermediate |
| Conditions | X-ray co-crystal structure of c-Met kinase domain with AMG 337 (PDB 5T3Q, 2.0 Å) |
Why This Matters
Procurement of the non-fluorinated analogue results in a dead-end synthetic route—the final drug cannot be obtained, making CAS 1151802-50-4 irreplaceable for any program targeting the AMG 337 scaffold.
- [1] Boezio, A.A.; Peterson, E.A.; Harmange, J.-C. Discovery of AMG337: Using Structure Guided Scaffold Hybridization to Optimize Physicochemical Properties and Target Coverage of a MET Kinase Inhibitor. PDB entry 5T3Q, 2016. View Source
